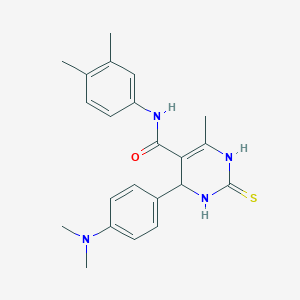
3-(2-Bromo-1-methoxyethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-1-methoxyethyl)oxane is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is also known by its IUPAC name, 3-(2-bromo-1-methoxyethyl)tetrahydro-2H-pyran . This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-methoxyethyl)oxane typically involves the bromination of 3-(1-methoxyethyl)oxane. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-1-methoxyethyl)oxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 3-(2-hydroxy-1-methoxyethyl)oxane, 3-(2-alkoxy-1-methoxyethyl)oxane, and 3-(2-amino-1-methoxyethyl)oxane.
Oxidation: Products may include 3-(2-bromo-1-oxoethyl)oxane and other oxidized derivatives.
Reduction: The primary product is 3-(2-methoxyethyl)oxane.
Scientific Research Applications
3-(2-Bromo-1-methoxyethyl)oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-methoxyethyl)oxane involves its reactivity as a brominated intermediate. The bromine atom can participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and functional groups . The methoxy group and oxane ring also contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-1-methoxyethyl)oxane: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-(2-Iodo-1-methoxyethyl)oxane:
3-(2-Fluoro-1-methoxyethyl)oxane: The presence of a fluorine atom imparts unique characteristics compared to the brominated compound.
Uniqueness
3-(2-Bromo-1-methoxyethyl)oxane is unique due to the specific reactivity of the bromine atom, which allows for selective transformations in organic synthesis. Its combination of a bromine atom, methoxy group, and oxane ring provides a versatile platform for the development of new chemical entities and materials .
Properties
IUPAC Name |
3-(2-bromo-1-methoxyethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIDCLJDIVXTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
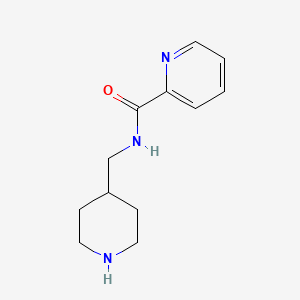
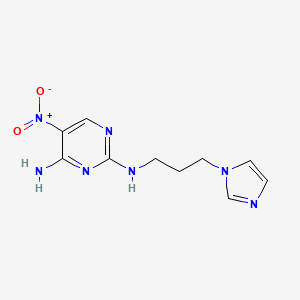
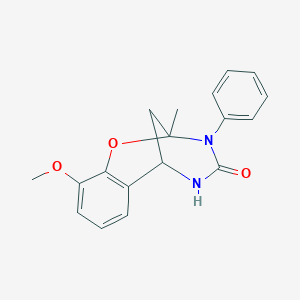
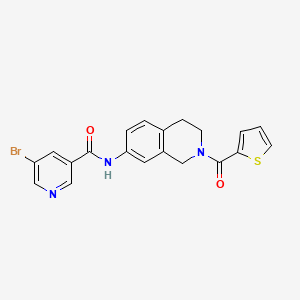
![(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2786420.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2786422.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)
![4-(2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2786428.png)
![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)
![5-Thia-8-azaspiro[3.4]octane](/img/structure/B2786430.png)
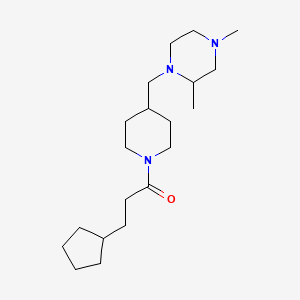

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2786435.png)
